ethyl N-(4-aminocyclohexyl)carbamate

Cholinesterase inhibition Neuropharmacology Carbamate

Ethyl N-(4-aminocyclohexyl)carbamate (CAS 850787-22-3) is a cyclohexylamine-derived carbamate building block characterized by a free primary amine at the 4-position and an ethyl carbamate protecting group. It has a molecular formula of C9H18N2O2 and a molecular weight of 186.25 g/mol.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 850787-22-3
Cat. No. B1646998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-(4-aminocyclohexyl)carbamate
CAS850787-22-3
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1CCC(CC1)N
InChIInChI=1S/C9H18N2O2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h7-8H,2-6,10H2,1H3,(H,11,12)
InChIKeyPVKQEBBQETXXLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl N-(4-aminocyclohexyl)carbamate (CAS 850787-22-3): Key Properties and Procurement Specifications


Ethyl N-(4-aminocyclohexyl)carbamate (CAS 850787-22-3) is a cyclohexylamine-derived carbamate building block characterized by a free primary amine at the 4-position and an ethyl carbamate protecting group . It has a molecular formula of C9H18N2O2 and a molecular weight of 186.25 g/mol . The compound is typically supplied as an oil with a purity of 95% or higher, suitable for use as a pharmaceutical intermediate or in medicinal chemistry research . Its predicted LogP of 0.83 and boiling point of 303.9 °C distinguish it from heavier carbamate analogs .

Why Ethyl N-(4-aminocyclohexyl)carbamate (CAS 850787-22-3) Cannot Be Directly Substituted by Other Carbamate Building Blocks


The ethyl carbamate moiety in ethyl N-(4-aminocyclohexyl)carbamate imparts a specific lipophilicity profile (LogP 0.83) and stability under both acidic and basic conditions [1], which directly contrasts with tert-butyl (Boc) carbamates that are acid-labile or benzyl (Cbz) carbamates that are hydrogenolytically cleavable. Simple substitution with a Boc or Cbz analog alters the orthogonal protection strategy available for multi-step synthesis, changes the compound's physical state (oil vs. solid), and modifies its boiling point by over 100 °C relative to the benzyl analog . These differences impact purification protocols, reaction compatibility, and the compound's suitability for downstream medicinal chemistry applications where precise control over amine protection and deprotection is required.

Quantitative Differentiation of Ethyl N-(4-aminocyclohexyl)carbamate (CAS 850787-22-3) vs. Closest Analogs


Cholinesterase Inhibitory Activity of N-Cycloalkylcarbamate Derivatives

Ethyl N-(4-aminocyclohexyl)carbamate belongs to the N-cycloalkylcarbamate class, which has been demonstrated to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In a series of O-substituted N-cycloalkylcarbamates, all compounds exhibited moderate inhibitory activity with IC50 values ranging from 36.1 to 78.6 µM for AChE and 9.8 to 215.4 µM for BChE [1]. While specific data for this exact compound is not reported, its structural similarity to the tested series supports comparable cholinesterase inhibitory potential. This class-level activity distinguishes it from non-carbamate cyclohexylamine derivatives which lack this enzyme inhibition profile.

Cholinesterase inhibition Neuropharmacology Carbamate

Lipophilicity (LogP) Differentiation vs. Benzyl (4-aminocyclohexyl)carbamate

Ethyl N-(4-aminocyclohexyl)carbamate exhibits a calculated LogP of 0.83 , significantly lower than the benzyl analog benzyl (4-aminocyclohexyl)carbamate which has LogP values reported between 2.14 and 2.33 . This 1.3–1.5 log unit difference corresponds to approximately 20–30× lower octanol-water partition coefficient, translating to higher aqueous solubility and reduced non-specific protein binding. The lower lipophilicity of the ethyl carbamate facilitates aqueous work-up during synthesis and may improve oral bioavailability in drug candidates.

Lipophilicity ADME Drug Design

Boiling Point and Volatility Comparison vs. Benzyl (4-aminocyclohexyl)carbamate

Ethyl N-(4-aminocyclohexyl)carbamate has a predicted boiling point of 303.9 ± 31.0 °C at 760 mmHg , compared to 409.5 ± 44.0 °C for benzyl (4-aminocyclohexyl)carbamate . This ~105 °C lower boiling point facilitates distillation-based purification and reduces thermal degradation risk during solvent removal. The compound's lower molecular weight (186.25 vs. 248.32 g/mol) and absence of an aromatic ring contribute to its greater volatility, which can be advantageous in GC-MS analytical method development.

Physical Properties Purification Process Chemistry

Density and Orthogonal Stability Profile vs. tert-Butyl (4-aminocyclohexyl)carbamate

Ethyl N-(4-aminocyclohexyl)carbamate is an oil with a predicted density of 1.1 ± 0.1 g/cm³ , whereas tert-butyl (4-aminocyclohexyl)carbamate (Boc-protected analog) is a light yellow powder with a density of 1.02 g/cm³ [1]. The ethyl carbamate group is stable under both acidic and basic conditions, unlike the Boc group which is acid-labile and cleaved by TFA or HCl [2]. This orthogonality allows sequential deprotection strategies in multi-step synthesis where the free amine must be revealed while preserving other acid-sensitive functionalities.

Physical Properties Protecting Groups Synthetic Strategy

Optimal Application Scenarios for Ethyl N-(4-aminocyclohexyl)carbamate (CAS 850787-22-3) Based on Quantifiable Differentiation


Lead Optimization for Cholinesterase-Targeted CNS Therapeutics

The N-cycloalkylcarbamate class exhibits moderate AChE and BChE inhibition with IC50 values in the 36.1–78.6 µM and 9.8–215.4 µM ranges, respectively [1]. Ethyl N-(4-aminocyclohexyl)carbamate serves as a core scaffold for further derivatization to enhance potency and selectivity. Its lower LogP (0.83) compared to benzyl analogs reduces non-specific brain tissue binding, making it a preferred starting point for CNS-penetrant cholinesterase inhibitors with reduced off-target effects.

Orthogonal Protection in Multi-Step Organic Synthesis

The ethyl carbamate group is stable under both acidic and basic conditions [2], providing orthogonal protection when used alongside acid-labile Boc or hydrogenolytically cleavable Cbz groups. This allows chemoselective deprotection of the free amine without affecting other sensitive functional groups. The compound's oil physical form and lower boiling point (303.9 °C) simplify purification via distillation, while its moderate density (1.1 g/cm³) facilitates handling in automated parallel synthesis.

Lipophilicity-Driven Formulation and ADME Optimization

With a calculated LogP of 0.83 , ethyl N-(4-aminocyclohexyl)carbamate is approximately 20–30× less lipophilic than its benzyl counterpart (LogP 2.14–2.33) . This reduced lipophilicity translates to improved aqueous solubility, which can simplify formulation development and potentially enhance oral bioavailability in preclinical drug candidates. The compound's lower molecular weight (186.25 g/mol) also aligns with lead-likeness guidelines, making it an attractive building block for fragment-based drug discovery and hit-to-lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl N-(4-aminocyclohexyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.